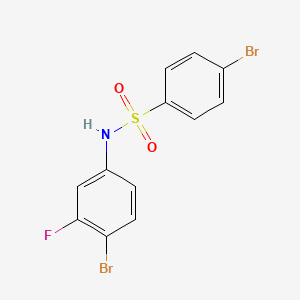

4-bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide

Description

4-Bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide is a halogenated benzenesulfonamide derivative characterized by two bromine atoms (at positions 4 and 4') and a fluorine atom (at position 3') on its aromatic rings. Its molecular formula is C₁₂H₈Br₂FNO₂S, with a calculated molecular weight of 447.97 g/mol.

Properties

IUPAC Name |

4-bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2FNO2S/c13-8-1-4-10(5-2-8)19(17,18)16-9-3-6-11(14)12(15)7-9/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHRFSMODJTUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)Br)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide typically involves the amidation reaction. The process begins with the preparation of the corresponding sulfonyl chloride, which is then reacted with the appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

4-bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide and potassium fluoride.

Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives. Reagents such as hydrogen peroxide or potassium permanganate are commonly used for these reactions.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Scientific Research Applications

Scientific Research Applications

The compound exhibits a range of applications across different scientific domains:

Medicinal Chemistry

4-Bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide is primarily studied for its antibacterial and antitumor properties.

- Antibacterial Activity : It has shown significant effectiveness against various bacterial strains, demonstrated by the Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Bacillus subtilis | 4.69 |

These results indicate that the compound can inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

- Antitumor Activity : In studies involving cancer cell lines, the compound exhibited promising results:

| Cell Line Tested | IC50 Values (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

These findings suggest that the compound may induce apoptosis or cell cycle arrest in cancer cells.

Biochemistry

The mechanism of action of this compound is linked to its ability to interfere with bacterial folic acid synthesis, which is essential for DNA replication and cell division. Its nucleophilic reactivity allows it to engage in substitution reactions, enhancing its potential as a therapeutic agent.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its chemical stability and reactivity make it suitable for various synthetic pathways, including oxidation and reduction reactions.

Antimicrobial Activity Study

A comprehensive study assessed the antimicrobial properties of several sulfonamide derivatives, including this compound. The study highlighted structure-activity relationships (SAR), revealing that halogen substitutions significantly enhance bioactivity .

Antitumor Mechanism Investigation

Research focused on elucidating the antitumor mechanisms of this compound found that it induces apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction. This leads to increased cell death rates compared to untreated controls .

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide involves the inhibition of specific enzymes and molecular targets. The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. Additionally, the presence of bromine and fluorine atoms can enhance the compound’s binding affinity to its molecular targets, increasing its potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Implications

- Substituent Position : The 3-fluorophenyl group in the target compound may sterically hinder interactions with enzyme active sites compared to smaller substituents (e.g., methyl in 4-bromo-3-fluoro-N-methylbenzenesulfonamide ) .

Physicochemical Properties

- Crystal Structure : Sulfonamides like 4-bromo-N-(propylcarbamoyl)benzenesulfonamide (–24) exhibit hydrogen-bonded networks (N–H⋯O and C–H⋯O), which stabilize crystal packing. The target compound’s additional bromine may alter intermolecular interactions, affecting solubility and melting point .

- Solubility: Bromine’s hydrophobicity likely reduces aqueous solubility compared to non-halogenated analogs (e.g., sulfanilamide) .

Biological Activity

4-Bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its antibacterial and antitumor properties. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. Its chemical structure is represented as follows:

- Molecular Formula : C13H10Br2FNO2S

- Molecular Weight : 396.09 g/mol

The compound exhibits a U-shaped molecular configuration with significant torsion angles between its constituent atoms, which influences its biological interactions.

The biological activity of this compound can be attributed to its ability to interfere with various biochemical pathways:

- Inhibition of Folic Acid Synthesis : Like other sulfonamides, this compound inhibits bacterial folic acid synthesis, crucial for DNA replication and cell division.

- Nucleophilic Reactivity : The presence of bromine atoms allows for nucleophilic substitution reactions, which can enhance its interaction with biological targets.

- Antitumor Activity : The compound has been shown to modulate pathways associated with tumor growth and proliferation, potentially serving as a lead in cancer drug development.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1 below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Bacillus subtilis | 4.69 |

These results suggest that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

In addition to its antibacterial effects, this compound has demonstrated potential antitumor activity. A study evaluated its effects on cancer cell lines and reported the following findings:

- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 20 µM

These results indicate that the compound can inhibit cell proliferation in cancerous cells, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A comprehensive study assessed various sulfonamide derivatives, including this compound, highlighting its broad-spectrum antimicrobial activity against multiple pathogens. The study emphasized structure-activity relationships (SAR), noting that halogen substitutions significantly enhance bioactivity . -

Antitumor Mechanism Investigation :

Another research effort focused on elucidating the antitumor mechanisms of this compound. It was found to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction, leading to increased cell death rates compared to untreated controls .

Q & A

Q. What are the recommended synthetic routes for 4-bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of 4-bromo-3-fluoroaniline with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key variables include:

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side reactions like hydrolysis of sulfonyl chloride .

- Solvent : Polar aprotic solvents (e.g., dichloromethane or THF) enhance solubility of intermediates, while protic solvents reduce sulfonyl chloride stability .

- Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion, as excess sulfonyl chloride can lead to di-sulfonylated byproducts .

Characterization via and should confirm the absence of unreacted aniline (δ 5.5–6.5 ppm for NH) and validate sulfonamide formation (δ 7.5–8.5 ppm for aromatic protons adjacent to sulfonamide) .

Q. How can researchers address solubility challenges during purification?

This compound exhibits low solubility in water and most organic solvents due to its brominated aromatic rings and sulfonamide group. Recommended strategies:

- Recrystallization : Use a mixed solvent system (e.g., ethyl acetate/hexane) to achieve gradual crystallization and minimize co-precipitation of impurities .

- Chromatography : Employ silica gel column chromatography with a gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate sulfonamide derivatives .

- Acid-Base Extraction : Leverage the sulfonamide’s weak acidity (pKa ~10) by dissolving in dilute NaOH, followed by acid precipitation to remove non-acidic impurities .

Advanced Research Questions

Q. How can reaction pathways be optimized to mitigate halogen displacement during synthesis?

The presence of two bromine atoms and a fluorine atom introduces risks of unintended nucleophilic aromatic substitution (NAS). To minimize this:

- Temperature Control : Maintain temperatures below 100°C to avoid activating the C-Br bond for NAS .

- Protecting Groups : Temporarily protect the sulfonamide nitrogen with tert-butoxycarbonyl (Boc) groups to reduce electron-withdrawing effects that activate halogens .

- Catalyst Screening : Use Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) post-synthesis to selectively modify bromine positions without affecting the sulfonamide .

Q. What analytical methods resolve contradictions in crystallographic vs. computational structural data?

Discrepancies between experimental (X-ray) and DFT-optimized structures often arise from crystal packing forces. A stepwise approach includes:

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···π or F···H contacts) to identify packing-induced distortions .

- Torsional Angle Comparisons : Validate computational models against experimental dihedral angles (e.g., C-SO-N-C) using single-crystal X-ray data .

- Thermogravimetric Analysis (TGA) : Assess thermal stability to confirm whether computational models account for lattice energy contributions .

Q. How does the compound interact with biological targets, and what assays validate its selectivity?

The sulfonamide group enables hydrogen bonding with serine proteases or carbonic anhydrases, while bromine/fluorine substituents enhance hydrophobic interactions. Key assays:

- Fluorescence Polarization : Measure binding affinity to target enzymes (e.g., human carbonic anhydrase IX) using fluorescently labeled inhibitors .

- Cellular Uptake Studies : Use or inductively coupled plasma mass spectrometry (ICP-MS) to track intracellular accumulation in cancer cell lines .

- Selectivity Screening : Compare IC values against off-target enzymes (e.g., COX-2) to evaluate structural specificity .

Methodological Notes

- Contradiction Analysis : When conflicting bioactivity data arise (e.g., low in vitro vs. high in vivo efficacy), evaluate metabolic stability via liver microsome assays .

- Synthetic Scale-Up : Pilot-scale reactions (>10 g) require strict moisture control to prevent sulfonyl chloride hydrolysis; use molecular sieves or inert gas blankets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.